molecular formula C25H26D6F2O6 B1165059 6α,9α-Difluoroprednisolone-17-butyrate-d6

6α,9α-Difluoroprednisolone-17-butyrate-d6

カタログ番号 B1165059
分子量: 472.55
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CAS Number: 23640-96-2 (unlabeled)

科学的研究の応用

Butyrate in Gut Health and Animal Production

  • Implications of butyrate and its derivatives for gut health and animal production
    This study highlights the significance of butyrate in maintaining gut health and its potential applications in animal production, particularly as an alternative to in-feed antibiotics. The research underscores the positive effects of butyrate on animal production, including enhancement of gut development, control of enteric pathogens, reduction of inflammation, and improvement of growth performance. The benefits are more evident in young animals, although variations in results have been reported (Bedford & Gong, 2017).

Butyrate in Cancer Treatment and Histone Deacetylase Inhibition

  • Uptake and metabolism of the short-chain fatty acid butyrate
    The review evaluates the uptake and metabolism of butyrate, emphasizing its potential as a histone deacetylase inhibitor (HDACi) and its effectiveness as a treatment for cancer. The study assesses the evidence for both the uptake and metabolism of butyrate and discusses the gaps in knowledge regarding the intracellular handling of butyrate (Astbury & Corfe, 2012).

  • Butyrate implications for intestinal function


    This review examines the role and mechanisms of butyrate in regulating intestinal metabolism and discusses how these findings could improve the treatment of gastrointestinal disorders. Butyrate's properties, including its ability to inhibit histone deacetylases and regulate gene expression, immune modulation, and cancer suppression, make it an important factor for maintaining gut health (Leonel & Alvarez‐Leite, 2012).

Butyrate in Neuropharmacology and Brain Function

  • The neuropharmacology of butyrate
    This study provides a critical review of the literature on butyrate, focusing on its effects on multiple aspects of host physiology, including brain function and behavior. The review discusses the potential of butyrate and other volatile short-chain fatty acids (SCFAs) produced by microbes in regulating the impact of the microbiome on behavior, including social communication (Stilling et al., 2016).

Butyrate in Metabolic Syndrome and Therapeutic Roles

  • Butyrate, generated by gut microbiota, and its therapeutic role in metabolic syndrome
    This review outlines the current body of evidence on the suitability of butyrate supplementation for metabolic syndrome (MetS). The paper discusses the mechanistic effects of butyrate on various components of MetS and highlights the gaps in knowledge and roadblocks to its use in humans (Bridgeman et al., 2020).

  • The butyrate story old wine in new bottles?


    This review aims to determine if recent studies have improved the understanding of butyrate effects in health and disease. It provides new insights into the action of butyrate on colonic epithelial, vascular endothelial, and extracolonic cell types, suggesting that butyrate may ameliorate colonic inflammation and be chemopreventive in carcinogenesis (Scheppach & Weiler, 2004).

Butyrate in NAFLD Management and Atherosclerosis

  • Mechanistic insights into the pleiotropic effects of butyrate as a potential therapeutic agent on NAFLD management
    This systematic review determines how butyrate affects the risk factors for non-alcoholic fatty liver disease (NAFLD). The review summarizes the current knowledge about the properties of butyrate, particularly its potential effects and mechanisms on liver health and NAFLD management (Amiri et al., 2022).

  • Role and mechanism of action of butyrate in atherosclerotic diseases
    This review discusses the effect of butyrate treatment on atherosclerosis, focusing on the mechanisms of butyrate-mediated modulation of several atherosclerotic processes, including the improvement of monocyte–endothelial interactions, macrophage lipid accumulation, and smooth muscle cell proliferation and migration (Xiao et al., 2020).

特性

製品名

6α,9α-Difluoroprednisolone-17-butyrate-d6

分子式

C25H26D6F2O6

分子量

472.55

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。